6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one
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Overview
Description
6-(Iodomethyl)-5-oxaspiro[24]heptan-4-one is a spirocyclic compound characterized by a unique structure that includes an iodomethyl group and an oxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Iodomethyl)-5-oxaspiro[24]heptan-4-one typically involves the transformation of spiro[24]heptan-4-one through a series of chemical reactionsThe reaction conditions often involve the use of reagents such as iodine and a suitable base to facilitate the halogenation process .
Industrial Production Methods
While specific industrial production methods for 6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like iodine.
Chemical Reactions Analysis
Types of Reactions
6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodomethyl group or reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of spirocyclic derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized spiro compounds .
Scientific Research Applications
6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with potential therapeutic effects.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one is largely dependent on its chemical reactivity. The iodomethyl group is highly reactive and can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved would vary based on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptan-4-one: A precursor in the synthesis of 6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one.
Spiro[2.4]hepta-4,6-diene: Another spirocyclic compound with different functional groups and reactivity.
1,4-Dioxaspiro[2.4]heptan-5-one: A related compound with an oxygen-containing spiro ring system.
Uniqueness
This compound is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various complex molecules and materials .
Biological Activity
6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one is a spirocyclic compound characterized by its unique structural features, including an iodomethyl group and a ketone functional group. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.
Structural Overview
The chemical structure of this compound can be described as follows:
- Molecular Formula : C8H13IO2
- Molecular Weight : 252.09 g/mol
- Structural Features :
- Spirocyclic framework
- Iodomethyl group (–CH2I)
- Ketone functional group (C=O)
Synthesis Methods
The synthesis of this compound typically involves the iodination of a suitable spirocyclic precursor under controlled conditions, often using solvents like dichloromethane or acetonitrile. The reaction conditions may include the presence of bases to facilitate the formation of the iodomethyl group .
Antimicrobial Properties
Research indicates that compounds with spirocyclic structures often exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways . For instance, the iodomethyl group may enhance the reactivity of the compound towards biological targets, potentially leading to increased cytotoxicity against tumor cells.
The biological activity of this compound is thought to involve several mechanisms:
- Nucleophilic Substitution : The iodomethyl group can participate in nucleophilic substitution reactions, allowing for the modification of cellular targets.
- Oxidative Stress Induction : The ketone functionality may contribute to the generation of reactive oxygen species (ROS), leading to oxidative damage in cells.
- Interaction with Enzymes : The compound may interact with specific enzymes or receptors, altering their activity and contributing to its biological effects .
Case Studies and Research Findings
Comparison with Related Compounds
This compound can be compared with structurally similar compounds such as:
Compound | Structural Features | Biological Activity |
---|---|---|
Spiro[2.4]heptane | Lacks iodomethyl group | Limited biological activity |
5-Thiaspiro[2.4]heptan | Contains sulfur instead of iodine | Antimicrobial properties reported |
The presence of the iodomethyl group in this compound is crucial for its enhanced reactivity and potential biological applications compared to similar compounds.
Properties
IUPAC Name |
6-(iodomethyl)-5-oxaspiro[2.4]heptan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IO2/c8-4-5-3-7(1-2-7)6(9)10-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSUTPLVEXFOEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(OC2=O)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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